molecular formula C13H16F3NO B13046350 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine

1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine

Katalognummer: B13046350
Molekulargewicht: 259.27 g/mol
InChI-Schlüssel: ITFQKYCUFCHUQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is an organic compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a trifluoroethylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine typically involves the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with a phenyl halide under basic conditions to form the cyclopentyloxyphenyl intermediate.

    Introduction of the Trifluoroethylamine Group: The intermediate is then reacted with a trifluoroethylamine derivative under suitable conditions to introduce the trifluoroethylamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethylamine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Cyclopentyloxyphenyl)prop-2-enylamine
  • 1-(3-Cyclopentyloxyphenyl)butylamine

Comparison: 1-(3-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoroethylamine moiety enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C13H16F3NO

Molekulargewicht

259.27 g/mol

IUPAC-Name

1-(3-cyclopentyloxyphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)12(17)9-4-3-7-11(8-9)18-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,17H2

InChI-Schlüssel

ITFQKYCUFCHUQG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.